molecular formula C8H9F2NO B3025331 2-(Difluoromethoxy)-6-methylaniline CAS No. 139909-66-3

2-(Difluoromethoxy)-6-methylaniline

Cat. No. B3025331
M. Wt: 173.16 g/mol
InChI Key: AUCZKWLCAYXRAY-UHFFFAOYSA-N
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Patent
US05272128

Procedure details

A mixture of 400 ml of absolute ethanol, 50 ml of water, 72.6 g of zinc dust, 53.3 g of the 2-(difluoromethoxy)-6-methylnitrobenzene, (Example 3A), and a solution of 20.0 g of calcium chloride dissolved in 60 ml of water was refluxed for three hours, allowed to stand overnight, refluxed for an additional hour, and then an additional 43 g of zinc dust and a solution of 18 g of calcium chloride dissolved in 50 ml of water was added. Refluxing for an additional three hours was required to drive the reaction to completion. The reaction was vacuum filtered through Celite®, the filter cake rinsed with 300 ml of ethanol and the filtrate concentrated to a volume of 100 ml. The liquid was diluted with 300 ml of ethyl acetate, 80 ml of 10% sodium hydroxide solution and 100 ml of water. A precipitate formed which was removed by vacuum filtration through Celite. The filter cake was rinsed with 200 ml of ethyl acetate. The phases were separated and the organic phase was dried with sodium sulfate, filtered and concentrated to yield 25.8 g of the desired intermediate as a black oil.
Quantity
400 mL
Type
reactant
Reaction Step One
Name
2-(difluoromethoxy)-6-methylnitrobenzene
Quantity
53.3 g
Type
reactant
Reaction Step One
Name
Quantity
72.6 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
43 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)C.[F:4][CH:5]([F:17])[O:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:8]=1[N+:14]([O-])=O.[Cl-].[Ca+2].[Cl-]>O.[Zn]>[F:4][CH:5]([F:17])[O:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:8]=1[NH2:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O
Name
2-(difluoromethoxy)-6-methylnitrobenzene
Quantity
53.3 g
Type
reactant
Smiles
FC(OC1=C(C(=CC=C1)C)[N+](=O)[O-])F
Name
Quantity
72.6 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
18 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
43 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for an additional hour
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing for an additional three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction to completion
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
WASH
Type
WASH
Details
the filter cake rinsed with 300 ml of ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to a volume of 100 ml
ADDITION
Type
ADDITION
Details
The liquid was diluted with 300 ml of ethyl acetate, 80 ml of 10% sodium hydroxide solution and 100 ml of water
CUSTOM
Type
CUSTOM
Details
A precipitate formed which
CUSTOM
Type
CUSTOM
Details
was removed by vacuum filtration through Celite
WASH
Type
WASH
Details
The filter cake was rinsed with 200 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(OC1=C(N)C(=CC=C1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 25.8 g
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.